molecular formula C13H10ClNO5S B14384286 Phenyl (4-chloro-2-nitrophenyl)methanesulfonate CAS No. 89841-09-8

Phenyl (4-chloro-2-nitrophenyl)methanesulfonate

Cat. No.: B14384286
CAS No.: 89841-09-8
M. Wt: 327.74 g/mol
InChI Key: FIVMCWMMADMBOL-UHFFFAOYSA-N
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Description

Phenyl (4-chloro-2-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C13H10ClNO5S It is a derivative of methanesulfonate, where the phenyl group is substituted with a 4-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-chloro-2-nitrophenyl)methanesulfonate typically involves the reaction of methanesulfonyl chloride with 4-chloro-2-nitrophenol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the methanesulfonate group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-chloro-2-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Pyridine, dichloromethane, room temperature

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Nucleophilic Substitution: Phenyl (4-chloro-2-aminophenyl)methanesulfonate

    Reduction: Phenyl (4-chloro-2-aminophenyl)methanesulfonate

    Oxidation: Phenyl (4-chloro-2-nitrophenyl)quinone

Scientific Research Applications

Phenyl (4-chloro-2-nitrophenyl)methanesulfonate has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl (4-chloro-2-nitrophenyl)methanesulfonate involves its interaction with nucleophiles, leading to the substitution of the methanesulfonate group. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Phenyl (4-chloro-2-nitrophenyl)methanesulfonate can be compared with other similar compounds such as:

    Phenyl (4-nitrophenyl)methanesulfonate: Lacks the chloro substituent, leading to different reactivity and properties.

    Phenyl (4-chloro-2-nitrophenyl)acetate: Contains an acetate group instead of a methanesulfonate group, affecting its chemical behavior.

    Phenyl (4-chloro-2-nitrophenyl)benzenesulfonate: Contains a benzenesulfonate group, which may have different reactivity and applications.

Properties

CAS No.

89841-09-8

Molecular Formula

C13H10ClNO5S

Molecular Weight

327.74 g/mol

IUPAC Name

phenyl (4-chloro-2-nitrophenyl)methanesulfonate

InChI

InChI=1S/C13H10ClNO5S/c14-11-7-6-10(13(8-11)15(16)17)9-21(18,19)20-12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

FIVMCWMMADMBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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